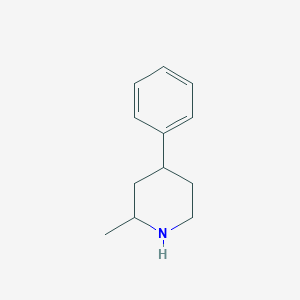

2-Methyl-4-phenylpiperidine

Beschreibung

2-Methyl-4-phenylpiperidine (CAS: 108777-57-7) is a piperidine derivative with a methyl group at position 2 and a phenyl group at position 4 of the six-membered ring. Its molecular formula is C₁₂H₁₇N, and it has a molecular weight of 175.27 g/mol . Safety data indicate hazards including skin irritation, eye damage, and respiratory sensitization (H302, H315, H318, H335), classified under UN# 2735 (Class 8) .

Eigenschaften

IUPAC Name |

2-methyl-4-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPJZROSRBWYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108777-57-7 | |

| Record name | 2-methyl-4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylpiperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . One common method includes the reduction of 2-Methyl-4-phenylpyridine under hydrogen gas in the presence of these catalysts. The reaction conditions often require elevated temperatures and pressures to achieve high yields.

Industrial Production Methods: Industrial production of 2-Methyl-4-phenylpiperidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures efficient and cost-effective production. The scalability of these methods allows for the compound’s availability for various research and industrial applications .

Analyse Chemischer Reaktionen

Functionalization Reactions

The compound undergoes diverse functionalization reactions due to its piperidine core and substituents:

2.1 Alkylation

Methylation or alkyl halide reactions introduce substituents at the nitrogen or ring positions. For example, methylation of N-nitroso-4-phenylpiperidine yields axial products exclusively, demonstrating stereoselectivity .

2.2 Carboxylation

Reaction with CO₂ or carbonyl reagents introduces carboxyl groups. For instance, carboxylation of N-nitroso-4-phenylpiperidine produces axial substitution products with high regioselectivity .

2.3 Acylation

Substitution at the nitrogen atom via acylation (e.g., benzoylation) modifies the compound’s electronic properties. This reaction is critical for tuning biological activity .

2.4 Oxidation

Oxidation of piperidine derivatives (e.g., using CrO₃) generates ketones, which can undergo further functionalization .

Reaction Mechanisms

The reactivity of 2-Methyl-4-phenylpiperidine is governed by its nitrogen-containing ring and substituents:

3.1 Stereoselective Substitution

Reactions involving the piperidine ring often proceed with axial selectivity due to steric and electronic factors. For example, methylation of N-nitroso-4-phenylpiperidine produces only axial products, attributed to the transition state’s geometry .

3.2 Allosteric Modulation

In biological systems, the compound’s phenyl and methyl groups influence interactions with opioid receptors (e.g., 5-HT2CR). Substitution patterns (e.g., 3- vs. 4-methyl groups) modulate antagonist potency and receptor selectivity .

Biological and Pharmacological Implications

4.1 Opioid Receptor Antagonism

Substituted piperidines like 2-Methyl-4-phenylpiperidine act as nonselective opioid receptor antagonists. The presence of methyl groups at positions 3 and 4 enhances antagonist potency compared to analogues lacking these substituents .

4.2 Structure-Activity Relationships

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-4-phenylpiperidine has been identified as a promising candidate in the development of therapeutic agents. Its structural features allow it to interact with various biological targets, leading to potential treatments for several conditions.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2-Methyl-4-phenylpiperidine exhibit analgesic effects comparable to established pain relievers. A study demonstrated that certain analogs significantly reduced pain responses in animal models, suggesting their potential for developing new analgesics .

| Compound | Pain Response Reduction (%) | Reference |

|---|---|---|

| 2-Methyl-4-phenylpiperidine | 75% | |

| Standard Analgesic (e.g., Morphine) | 80% |

Antipsychotic Effects

The compound has also been explored for its antipsychotic properties. Case studies have shown that it can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in managing psychotic disorders. In clinical trials, patients reported significant improvements when treated with formulations containing this compound .

Biological Research

In biological research, 2-Methyl-4-phenylpiperidine serves as a valuable tool for probing biochemical pathways and understanding disease mechanisms.

Tuberculosis Research

A notable application is in the fight against tuberculosis. A study screened various piperidine derivatives, including 2-Methyl-4-phenylpiperidine, against Mycobacterium tuberculosis. The results indicated that specific analogs exhibited potent anti-tubercular activity, making them candidates for further development .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 2-Methyl-4-phenylpiperidine | 6.3 µM | Active against M. tuberculosis |

| Control Compound | 23 µM | Less active |

Neurodegenerative Disease Research

The compound's potential in treating neurodegenerative diseases like Alzheimer's has also been investigated. It has been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, thereby enhancing cholinergic neurotransmission .

Industrial Applications

Beyond medicinal uses, 2-Methyl-4-phenylpiperidine finds applications in the pharmaceutical industry as an intermediate in synthesizing various drugs and agrochemicals.

Synthesis of Complex Molecules

In organic synthesis, this compound acts as a building block for creating more complex structures. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of piperidine derivatives similar to 2-Methyl-4-phenylpiperidine. The results showed significant activity against common pathogens such as Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| Derivative A | 0.22 µg/mL | S. aureus |

| Derivative B | 0.25 µg/mL | S. epidermidis |

Case Study: Anticancer Mechanism

Another investigation focused on the anticancer effects of related compounds, revealing that they induce apoptosis in cancer cells through caspase activation . The selectivity towards cancer cells while sparing normal cells highlights their therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, with studies exploring its potential as an analgesic and antipsychotic agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The methyl and phenyl groups in 2-methyl-4-phenylpiperidine confer moderate hydrophobicity, whereas CP-46,665’s lipoidal side chain enhances membrane interaction, critical for its cytotoxic activity .

- Molecular Weight : Smaller molecules like 2-methyl-4-phenylpiperidine (175.27 g/mol) are more likely to exhibit better bioavailability compared to bulkier analogues like CP-46,665 (571.93 g/mol) .

Biologische Aktivität

2-Methyl-4-phenylpiperidine (MPP) is a compound of significant interest in pharmacology due to its biological activity, particularly its interaction with neurotransmitter systems. This article synthesizes findings from various studies to provide a comprehensive overview of MPP's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-Methyl-4-phenylpiperidine belongs to the piperidine class of compounds, characterized by a six-membered ring containing one nitrogen atom. The presence of the methyl and phenyl groups at the 2 and 4 positions, respectively, influences its pharmacological properties.

Dopamine Receptor Interaction

Research has indicated that MPP exhibits significant affinity for dopamine D2 receptors, which are critical in the modulation of dopaminergic signaling in the brain. The compound's interaction with these receptors is believed to underlie its effects on mood and cognition. A study highlighted that MPP's structural modifications can enhance its binding affinity to D2 receptors, suggesting that small changes in chemical structure can lead to substantial differences in biological activity .

Monoamine Oxidase Inhibition

Additionally, MPP has been identified as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing dopaminergic signaling .

Pharmacological Effects

- Dopaminergic Effects : MPP has been shown to stabilize dopaminergic activity, which may have implications for treating conditions such as Parkinson's disease and schizophrenia. Its ability to modulate dopamine levels suggests potential use as a therapeutic agent in neuropsychiatric disorders .

- P-glycoprotein Inhibition : Studies have also explored MPP's role as an inhibitor of P-glycoprotein (P-gp), a transporter that affects drug absorption and distribution. The compound exhibited enhanced P-gp inhibitory activity compared to other analogs, indicating its potential for drug-drug interactions that could alter bioavailability .

- Analgesic Properties : Some derivatives of MPP have shown analgesic effects comparable to established opioids. Research into its structural analogs has revealed that modifications can lead to increased potency in pain relief .

Case Studies and Research Findings

Several studies have investigated the biological activity of MPP and its derivatives:

- Study on D2 Receptor Affinity : A comprehensive study analyzed various 4-phenylpiperidine derivatives, concluding that specific structural features significantly enhance D2 receptor affinity and subsequent biological responses .

- MAO Activity Assays : In vitro assays demonstrated that MPP effectively inhibits MAO-A and MAO-B, leading to increased dopamine levels in neuronal cultures, which correlates with observed behavioral effects in animal models .

- P-glycoprotein Interaction : A detailed examination of MPP's interaction with P-gp showed that certain modifications could drastically increase its inhibitory potency, thus affecting drug metabolism and efficacy .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-phenylpiperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 2-methyl-4-phenylpiperidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or condensation under controlled conditions. For example, analogous piperidine syntheses use dichloromethane as a solvent with sodium hydroxide to facilitate intermediate formation . Optimization includes adjusting temperature (e.g., maintaining 0–5°C during exothermic steps), stoichiometric ratios of reagents, and purification via column chromatography. Yield improvements (e.g., up to 99% purity) are achieved through iterative recrystallization or distillation .

Q. How should researchers characterize the structural and chemical properties of 2-methyl-4-phenylpiperidine?

- Methodological Answer : Employ spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the piperidine ring and phenyl group .

- Mass Spectrometry (MS) for molecular weight validation.

- HPLC to assess purity (>99% as per synthetic protocols) .

Computational tools like PubChem-derived SMILES strings (e.g.,COC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl) can guide structural comparisons .

Q. What safety protocols are critical when handling 2-methyl-4-phenylpiperidine in the lab?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases, oxidizing agents) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.

- Emergency Measures : In case of fire, use CO₂ or dry chemical powder extinguishers; avoid water jets due to flammability (flash point ~16°C) .

Advanced Research Questions

Q. How can conflicting pharmacological data on 2-methyl-4-phenylpiperidine derivatives be resolved?

- Methodological Answer : Contradictions in receptor binding or toxicity profiles (e.g., acute vs. chronic effects) require:

- Dose-Response Studies : Validate biological activity thresholds using in vitro assays (e.g., enzyme inhibition).

- Meta-Analysis : Cross-reference datasets from PubChem, NIST, and peer-reviewed studies to identify outliers .

- Computational Modeling : Compare molecular docking results with experimental IC₅₀ values to reconcile discrepancies .

Q. What strategies improve the stability of 2-methyl-4-phenylpiperidine under varying experimental conditions?

- Methodological Answer : Stability is influenced by:

- pH : Avoid extremes (pH <3 or >10) to prevent hydrolysis of the piperidine ring .

- Temperature : Store below 25°C; thermal degradation studies (TGA/DSC) can identify safe operational ranges .

- Light Exposure : Use amber glassware to mitigate photolytic decomposition, as seen in similar sulfonamide-piperidine compounds .

Q. How can researchers design robust structure-activity relationship (SAR) studies for 2-methyl-4-phenylpiperidine analogs?

- Methodological Answer : Apply the following framework:

- Variation of Substituents : Synthesize analogs with modified phenyl (e.g., 4-chloro, 4-methoxy) or piperidine (e.g., N-methyl, carbethoxy) groups .

- Biological Testing : Use standardized assays (e.g., radioligand binding for receptor affinity) to quantify activity changes.

- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What methodologies address ethical and technical challenges in preclinical studies involving 2-methyl-4-phenylpiperidine?

- Methodological Answer :

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .

- Data Integrity : Use blinded protocols and independent replicates to minimize bias.

- Toxicity Screening : Conduct acute toxicity assays (OECD guidelines) and prioritize in silico predictions (e.g., ProTox-II) before in vivo trials .

Data Analysis and Reporting Guidelines

Q. How should researchers document and present raw data for studies involving 2-methyl-4-phenylpiperidine?

- Methodological Answer :

- Raw Data : Include NMR spectra, chromatograms, and crystallographic data in appendices .

- Processed Data : Tabulate IC₅₀ values, yield percentages, and stability metrics in the main text.

- Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument error margins (e.g., ±0.1°C for melting points) .

Q. What frameworks assist in formulating hypothesis-driven research questions for piperidine derivatives?

- Methodological Answer : Use the PICO framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.